molecular formula C22H26Cl3N3O3 B610569 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride CAS No. 1708960-04-6

6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride

Cat. No. B610569
M. Wt: 486.81
InChI Key: GMTQOJSRMVAFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RP5063 Hydrochloride is a multimodal serotonin receptor modulator.

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel derivatives of [1,4]benzoxazinone, including compounds related to 6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride, have been synthesized, displaying potential for diverse applications in pharmaceutical research (Guguloth, 2021).

Chemical Reactions and Ligand Binding

  • Research has shown that structural modifications of this compound and similar derivatives can influence ligand binding to receptors like dopamine D(3) receptors. Such modifications can lead to different affinities and selectivities for receptors, making them relevant in studies of neurological disorders (Leopoldo et al., 2002).

Application in Synthesis of Pharmaceuticals

  • The compound has been used as an intermediate in the synthesis of pharmaceutical agents, such as aripiprazole metabolites, highlighting its role in drug development and synthesis techniques (Morita et al., 1998).

Intermediates in Drug Synthesis

  • It is also an important intermediate in the preparation of anti-hypertensive agents, like Doxazosin, demonstrating its utility in the synthesis of drugs for treating conditions like hypertension and benign prostate hyperplasia (Ramesh et al., 2006).

properties

CAS RN

1708960-04-6

Product Name

6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride

Molecular Formula

C22H26Cl3N3O3

Molecular Weight

486.81

IUPAC Name

6-[4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butoxy]-4H-1,4-benzoxazin-3-one hydrochloride

InChI

InChI=1S/C22H25Cl2N3O3.ClH/c23-17-4-3-5-19(22(17)24)27-11-9-26(10-12-27)8-1-2-13-29-16-6-7-20-18(14-16)25-21(28)15-30-20;/h3-7,14H,1-2,8-13,15H2,(H,25,28);1H

InChI Key

GMTQOJSRMVAFIF-UHFFFAOYSA-N

SMILES

O=C1COC2=CC=C(OCCCCN3CCN(C4=CC=CC(Cl)=C4Cl)CC3)C=C2N1.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RP5063 Hydrochloride;  RP 5063 Hydrochloride;  RP-5063 Hydrochloride;  RP5063 HCl;  RP 5063 HCl;  RP-5063 HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride
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6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride
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6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride
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6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride
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6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride
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6-(4-(4-(2,3-Dichlorophenyl)-piperazin-1-yl)-butoxy)-2H-benzo(b)(1,4)oxazin-3(4H)-one hydrochloride

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